Entrectinib-d8 is a deuterated analog of entrectinib, a potent tyrosine kinase inhibitor primarily targeting tropomyosin receptor kinases (TRKs), anaplastic lymphoma kinase (ALK), and proto-oncogene tyrosine-protein kinase ROS1. It is classified as a small molecule drug and is utilized in the treatment of various cancers, particularly those with specific genetic alterations involving the aforementioned kinases. The compound has gained attention for its potential in clinical applications, especially in oncology.
Entrectinib-d8 is derived from the original entrectinib compound, which was developed by Genentech and is marketed under the trade name Rozlytrek. The synthesis of entrectinib-d8 involves the incorporation of deuterium at specific positions within the molecular structure, which can enhance its pharmacokinetic properties and stability in biological systems.
Entrectinib-d8 is classified under the category of tyrosine kinase inhibitors. These compounds are crucial in cancer therapy due to their ability to interrupt signaling pathways that promote tumor growth and survival. The International Nonproprietary Name (INN) for this compound is entrectinib, and it is recognized under various identifiers such as CAS number 2251773-94-9.
The synthesis of entrectinib-d8 involves several chemical reactions that introduce deuterium into the original entrectinib structure. Various methods can be employed to achieve this, including:
The synthetic route typically includes:
The molecular formula for entrectinib-d8 is , with a molecular weight of approximately 568.7 g/mol. The structure features a complex arrangement that includes:
The structural characteristics can be visually represented using molecular modeling software, which provides insights into binding interactions with target proteins.
Entrectinib-d8 undergoes various chemical reactions that contribute to its pharmacological activity, including:
The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of other substrates or inhibitors. Understanding these parameters is essential for optimizing therapeutic protocols.
Entrectinib-d8 functions by competitively inhibiting ATP binding to its target kinases. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival:
Data indicates that this mechanism effectively reduces tumor volume in preclinical models.
Relevant data regarding these properties can be found in pharmacological databases and chemical literature.
Entrectinib-d8 is primarily used in scientific research to study its efficacy against tumors harboring specific genetic alterations involving TRK, ALK, or ROS1 mutations. Its applications include:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3